molecular formula C20H21N3O5S B14110432 methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

Cat. No.: B14110432
M. Wt: 415.5 g/mol
InChI Key: LDBWZBQPXHSKGE-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach is to start with the preparation of the thienopyrimidine core, followed by the introduction of the butyl group and the acetylamino moiety. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives and benzoate esters. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 4-[[2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H21N3O5S/c1-3-4-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-7-5-13(6-8-14)19(26)28-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24)

InChI Key

LDBWZBQPXHSKGE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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